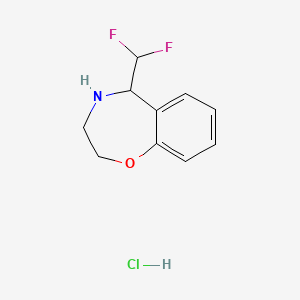

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

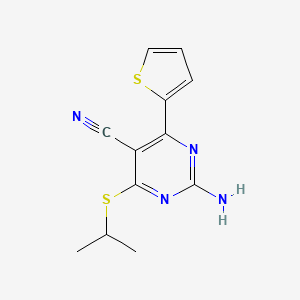

The compound “5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride” likely contains a benzoxazepine core structure with a difluoromethyl group attached. The difluoromethyl group is known to modulate lipophilicity and can form hydrogen bonds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation processes have been developed based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has focused on the synthesis of fluorinated arylethers, including compounds related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, demonstrating their potential in producing compounds with functional groups like amide and aldehyde, which are useful in further chemical transformations and applications (Doherty et al., 2003).

Biological Activities and Potential Therapeutic Applications

- Dopaminergic Activity: Compounds structurally related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. This suggests their possible application in neurological disorders (Pfeiffer et al., 1982).

- Anticancer Activity: Novel synthetic approaches led to compounds with anticancer activity against breast cancer cells. The presence of electron-withdrawing groups on the nitrogen atom of related compounds showed a significant influence on their biological activity, highlighting the importance of chemical modifications in enhancing therapeutic potentials (Díaz-Gavilán et al., 2004).

- Antioxidant Activity: Benzoxazepines and benzodiazepines synthesized in one-pot solvent-free conditions showed potential as antioxidants and lipid peroxidation inhibitors. This demonstrates their possible use in combating oxidative stress-related diseases (Neochoritis et al., 2010).

Novel Synthetic Methods and Chemical Reactions

- One-Pot Synthesis: A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives demonstrates the versatility of related compounds in facilitating efficient chemical syntheses, providing an alternative approach for constructing complex molecules (Shaabani et al., 2009).

Solid-Phase Synthesis

- A solid-phase strategy was developed for synthesizing benzazepine derivatives, showcasing the efficiency of immobilized compounds on resin in drug discovery and development processes. This highlights the compound's role in generating G-protein coupled receptor-targeted scaffolds (Boeglin et al., 2007).

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-10(12)9-7-3-1-2-4-8(7)14-6-5-13-9;/h1-4,9-10,13H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMJQDKBDRTPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)

![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)

![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)